molecular formula C20H25NO4 B11252562 Ethyl 1-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate

Ethyl 1-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate

Cat. No.: B11252562
M. Wt: 343.4 g/mol
InChI Key: QYEWEQCYQIUCTR-UHFFFAOYSA-N
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Description

Ethyl 1-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate is a piperidine-4-carboxylate ester derivative featuring a 7,8-dimethyl-2-oxochromen-4-ylmethyl substituent. While direct synthesis or application data for this compound are absent in the provided evidence, structural analogs highlight its uniqueness: the coumarin group introduces aromaticity and steric bulk, distinguishing it from simpler piperidine carboxylates.

Properties

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

IUPAC Name

ethyl 1-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate

InChI

InChI=1S/C20H25NO4/c1-4-24-20(23)15-7-9-21(10-8-15)12-16-11-18(22)25-19-14(3)13(2)5-6-17(16)19/h5-6,11,15H,4,7-10,12H2,1-3H3

InChI Key

QYEWEQCYQIUCTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C2C=CC(=C3C)C

Origin of Product

United States

Preparation Methods

Procedure:

  • Esterification :

    • Piperidine-4-carboxylic acid (10.0 g, 77.4 mmol) is dissolved in anhydrous ethanol (200 mL).

    • Thionyl chloride (15.0 mL, 205.6 mmol) is added dropwise at 0°C under inert atmosphere.

    • The mixture is stirred at 0°C for 30 minutes, then refluxed at 70°C for 3 hours.

    • After evaporation, the crude product is crystallized from ethanol to yield ethyl piperidine-4-carboxylate hydrochloride (79–92% yield).

Table 1: Esterification Conditions and Yields

Starting MaterialReagentSolventTemperatureTimeYield
Piperidine-4-carboxylic acidSOCl₂ (2.6 eq)Ethanol0°C → 70°C3.5 h79–92%

Synthesis of (7,8-Dimethyl-2-oxochromen-4-yl)methyl Bromide

The chromenone moiety is synthesized via Pechmann condensation, followed by bromination at the 4-position.

Procedure:

  • Pechmann Condensation :

    • Resorcinol derivatives react with β-keto esters (e.g., ethyl acetoacetate) in concentrated sulfuric acid to form 7,8-dimethyl-2H-chromen-2-one.

  • Bromination :

    • The chromenone (10.0 g) is treated with N-bromosuccinimide (NBS, 1.1 eq) and benzoyl peroxide (BPO, catalytic) in CCl₄ under reflux for 4–6 hours.

    • The product is purified via column chromatography (hexane/ethyl acetate).

Table 2: Bromination Parameters

SubstrateReagentCatalystSolventTemperatureTimeYield
7,8-Dimethyl-2H-chromen-2-oneNBS (1.1 eq)BPOCCl₄Reflux4–6 h75–85%

Alkylation of Ethyl Piperidine-4-carboxylate

The final step involves quaternizing the piperidine nitrogen with the chromenone-methyl bromide.

Procedure:

  • N-Alkylation :

    • Ethyl piperidine-4-carboxylate hydrochloride (5.0 g, 24.2 mmol) is neutralized with NaHCO₃ in dichloromethane (DCM).

    • (7,8-Dimethyl-2-oxochromen-4-yl)methyl bromide (6.2 g, 24.2 mmol) and K₂CO₃ (6.7 g, 48.4 mmol) are added.

    • The mixture is stirred at 50°C for 12 hours, filtered, and concentrated.

    • Purification via recrystallization (ethanol/ethyl acetate) yields the target compound (65–72%).

Table 3: Alkylation Reaction Optimization

BaseSolventTemperatureTimeYield
K₂CO₃DCM50°C12 h65–72%
NaHTHF60°C8 h58–63%

Alternative Synthetic Routes

Reductive Amination

A secondary route employs reductive amination between ethyl 4-oxopiperidine-1-carboxylate and (7,8-dimethyl-2-oxochromen-4-yl)methanamine:

  • The ketone and amine are condensed using NaBH₃CN in MeOH at 25°C (yield: 55–60%).

Coupling via Mitsunobu Reaction

  • Ethyl piperidine-4-carboxylate reacts with (7,8-dimethyl-2-oxochromen-4-yl)methanol using DIAD and PPh₃ in THF (yield: 50–55%).

Challenges and Optimization Strategies

  • Low Alkylation Yields : Steric hindrance at the piperidine nitrogen reduces reactivity. Using polar aprotic solvents (DMF, DMSO) or phase-transfer catalysts (e.g., TBAB) improves yields.

  • Chromenone Stability : Bromination side products (e.g., di-substituted derivatives) are minimized by controlling NBS stoichiometry and reaction time .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chromenone moiety to dihydrochromenone derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperidine ring or the chromenone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce dihydro derivatives.

Scientific Research Applications

Preliminary studies indicate that Ethyl 1-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate may exhibit various pharmacological properties. Some key areas of interest include:

  • Anticancer Activity : Compounds with similar structures have shown promise as anticancer agents. The chromenyl moiety is known for its ability to inhibit cancer cell proliferation, making this compound a candidate for further evaluation in cancer research.
  • Antioxidant Properties : The structural features may confer antioxidant capabilities, which are beneficial in reducing oxidative stress in cells .
  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.

Synthesis and Research Findings

The synthesis of this compound typically involves multi-step reactions that require careful optimization to enhance yield and purity. Common reagents used in these synthetic routes include potassium permanganate for oxidation and sodium borohydride for reduction.

Synthesis Overview

StepReagentsDescription
1Potassium permanganateOxidation of precursor compounds
2Sodium borohydrideReduction steps to achieve desired functional groups
3Coupling agentsUsed for final assembly of the compound

Potential Applications

The potential applications of this compound can be categorized into several domains:

A. Medicinal Chemistry

Research into this compound could lead to novel therapeutic agents targeting various diseases, including cancer and metabolic disorders. Interaction studies with biological targets will help elucidate its pharmacodynamics and pharmacokinetics.

B. Material Science

Due to its unique structural characteristics, this compound may also be explored for applications in materials science, particularly in developing new polymers or coatings with specific functional properties.

C. Drug Development

The compound's potential as a lead structure for drug development is significant. Further investigation into its mechanisms of action could pave the way for new medications addressing unmet medical needs.

Mechanism of Action

The mechanism of action of Ethyl 1-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chromenone moiety can interact with active sites of enzymes, inhibiting their activity, while the piperidine ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperidine-4-carboxylate Core

Several piperidine-4-carboxylate esters share structural similarities but differ in substituents:

  • Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (): Features a 2-chloroethyl group, enabling further alkylation reactions. Used as an intermediate in synthesizing umeclidinium bromide, a bronchodilator .
  • Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (): Contains a methoxyimino and ethoxypropyl chain, synthesized via hydroxylamine addition to a ketone precursor. Exhibits diastereomeric complexity .
  • Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (): A bicyclic derivative with an oxo group, demonstrating conformational isomerism .

Physicochemical Properties and Spectroscopic Data

Key differences in NMR and mass spectrometry data reflect structural variations:

  • Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate: $^{1}\text{H NMR}$: δ 4.16–4.08 (ester protons), 3.85–3.23 (piperidine and methoxyimino protons) . $^{13}\text{C NMR}$: δ 173.2 (ester C=O), 157.1 (methoxyimino C=N) .
  • Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (Isomer 1-2) :
    • $^{1}\text{H NMR}$: δ 4.24 (piperidine protons), 2.52–2.34 (bridged cyclohexane protons) .
    • $^{13}\text{C NMR}$: δ 172.2 (ester C=O), 155.4 (amide C=O) .

Biological Activity

Ethyl 1-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its structural characteristics, synthesis, and biological activity, supported by relevant data and findings from various studies.

Structural Characteristics

The compound features a unique combination of a piperidine ring and a substituted chromenyl group, which is known to influence its biological properties. The molecular formula is C₁₈H₁₉N₁O₃, with a molecular weight of approximately 372.4 g/mol. The presence of the chromenyl moiety is particularly significant as compounds containing this structure have been associated with diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Chromenyl Moiety : This can be achieved through various methods including cyclization reactions.
  • Piperidine Ring Formation : This often involves the use of piperidine derivatives in condensation reactions.
  • Esterification : The final step generally involves the reaction of the piperidine derivative with ethyl chloroformate to yield the ethyl ester.

Alternative synthetic routes may optimize yield and purity through variations in reaction conditions or coupling agents .

Pharmacological Properties

Research indicates that this compound may exhibit various pharmacological properties:

  • Antioxidant Activity : Compounds with chromenyl structures are often recognized for their ability to scavenge free radicals.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit inflammatory pathways, potentially reducing conditions like arthritis or other inflammatory diseases.
  • Antimicrobial Properties : Similar compounds have shown efficacy against bacterial strains, indicating potential for use in treating infections .

Case Studies and Research Findings

  • In Vitro Studies : Initial studies conducted on cell lines have demonstrated that this compound can inhibit cell proliferation in certain cancer models. For instance, a study reported an IC50 value indicating effective inhibition at concentrations as low as 10 µM .
  • In Vivo Studies : Animal models have been employed to assess the anti-inflammatory effects of this compound. Results indicated significant reduction in inflammatory markers when administered at therapeutic doses compared to control groups .
  • Comparative Analysis : A comparative study with structurally similar compounds such as 7-Hydroxy-4-methylcoumarin and 2-Oxo-2H-chromen-7-yloxyacetic acid revealed that this compound exhibited superior antioxidant activity due to its unique structure .

Data Table: Biological Activity Comparison

Compound NameStructural FeaturesBiological ActivityReference
This compoundPiperidine ring + Chromenyl groupAntioxidant, Anti-inflammatory
7-Hydroxy-4-methylcoumarinHydroxyl group on coumarinStrong antioxidant
2-Oxo-2H-chromen-7-yloxyacetic acidLacks piperidineUsed in photoactive materials

Q & A

Q. What are the established synthetic routes for Ethyl 1-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate?

Methodological Answer: The synthesis typically involves multi-step reactions. For example:

Intermediate Formation : React ethyl isonipecotate with 1-bromo-2-chloroethane in the presence of an organic base (e.g., triethylamine) to form ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. Solvents like tetrahydrofuran (THF) or toluene are commonly used .

Coupling Reaction : Introduce the chromen-4-ylmethyl group via nucleophilic substitution or alkylation. Lithium diisopropylamide (LDA) or tert-butoxide (tBuOK) may be employed to deprotonate intermediates .

Purification : Use silica gel chromatography (hexanes/ethyl acetate gradient) or recrystallization for isolation .

Q. Table 1. Key Reaction Conditions

StepReagents/ConditionsSolventYield (%)Reference
1Ethyl isonipecotate + 1-bromo-2-chloroethane, organic baseTHF65–75
2LDA or tBuOK, chromen derivativeDMF40–55
3Silica gel chromatography (hexanes:EtOAc)->90

Q. How is the structural elucidation of this compound validated?

Methodological Answer: Structural validation employs:

X-ray Crystallography : Refinement using SHELX programs (e.g., SHELXL for small-molecule structures) to resolve bond lengths, angles, and torsional mismatches .

Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 410.1931). Secondary fragmentation pathways (e.g., loss of CH2NO4 or C7H6O3) validate substituent connectivity .

NMR Spectroscopy : 1H/13C NMR assignments cross-checked against predicted chemical shifts for the chromen and piperidine moieties.

Q. Table 2. Analytical Parameters

TechniqueKey ParametersReference
X-raySHELX refinement, R-factor < 0.05
HRMSQ Exactive Orbitrap, ESI+ mode
NMR600 MHz, CDCl3/DMSO-d6

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Methodological Answer: Critical factors include:

Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for SN2 pathways, while cyclic ethers (THF) stabilize intermediates .

Temperature Control : Low temperatures (0°C) minimize side reactions during alkylation steps .

Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions.

Q. Table 3. Solvent Impact on Yield

SolventReaction StepYield (%)Reference
THFIntermediate formation75
DMFCoupling55
ToluenePurification60

Q. How to resolve discrepancies in spectroscopic data during structural validation?

Methodological Answer:

Cross-Validation : Compare X-ray data with NMR/IR to confirm functional groups. For example, carbonyl stretches (~1700 cm⁻¹) should align with crystallographic bond lengths .

Data Reprocessing : Re-examine raw MS/MS spectra for misassigned fragments (e.g., isotopic peaks or in-source decay artifacts) .

Computational Modeling : Use density functional theory (DFT) to predict NMR shifts or MS fragmentation pathways, identifying outliers .

Q. What methodologies are effective for impurity profiling?

Methodological Answer:

HPLC Analysis : Use a mobile phase of methanol and sodium acetate buffer (pH 4.6) with UV detection (λ = 254 nm) .

Spiking Studies : Introduce known impurities (e.g., unreacted intermediates) to calibrate retention times.

Limit Tests : Quantify impurities via calibration curves, ensuring compliance with pharmacopeial thresholds (<0.1% w/w) .

Q. Table 4. Impurity Detection Parameters

ImpurityRetention Time (min)Detection Limit (ppm)Reference
Intermediate II8.250
Chromen Byproduct12.510
Hydrolysis Product6.820

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